molecular formula C9H8F4N2O2S B1446932 4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate CAS No. 863296-74-6

4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate

Cat. No.: B1446932
CAS No.: 863296-74-6
M. Wt: 284.23 g/mol
InChI Key: JYYFVLXQFOWTBX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate involves the reaction of 4-fluorobenzothiohydrazide with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. Its effects are mediated through the formation of hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate can be compared with similar compounds such as:

    4-Fluorobenzothiohydrazide: Lacks the trifluoroacetate group, resulting in different chemical properties and reactivity.

    Benzothiohydrazide: Lacks the fluorine and trifluoroacetate groups, leading to distinct chemical behavior.

    Trifluoroacetate derivatives: Compounds with trifluoroacetate groups but different core structures, exhibiting varied reactivity and applications.

Properties

IUPAC Name

4-fluorobenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2S.C2HF3O2/c8-6-3-1-5(2-4-6)7(11)10-9;3-2(4,5)1(6)7/h1-4H,9H2,(H,10,11);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYFVLXQFOWTBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)NN)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N′-(4-fluoro-thiobenzoyl)-hydrazinecarboxylic acid tert-butyl ester (1.97 mmol) in CH2Cl2 is added trifluoroacetic acid (3 mL) and thioanisole (2.7 mmol). The mixture is stirred at room temperature for 1 hour. After evaporation of the solvent the mixture is purified by automated column chromatography (hexanes/EtOAc) to yield 4-fluoro-thiobenzoic acid hydrazide trifluoroacetic acid salt: 1H NMR (400 MHz, CDCl3) δ 9.5 (bs, 3H), 7.8-7.76 (m, 2H), 7.05 (t, J=8.4 Hz, 2H); LC/MS: (ES+) 171 (M+1)+.
Quantity
1.97 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.7 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate
Reactant of Route 2
4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate
Reactant of Route 3
4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate
Reactant of Route 4
4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate
Reactant of Route 5
4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate
Reactant of Route 6
4-Fluorobenzothiohydrazide 2,2,2-trifluoroacetate

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